Tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
Tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
Brand Name:
Vulcanchem
CAS No.:
162540-90-1
VCID:
VC0062831
InChI:
InChI=1S/C35H52N4O9/c1-34(2,3)47-31(42)37-27(20-24-10-8-7-9-11-24)29(40)22-36-23-30(41)28(38-32(43)48-35(4,5)6)21-25-12-14-26(15-13-25)45-18-16-39-17-19-46-33(39)44/h7-15,27-30,36,40-41H,16-23H2,1-6H3,(H,37,42)(H,38,43)/t27-,28-,29+,30+/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O
Molecular Formula:
C35H52N4O9
Molecular Weight:
672.8 g/mol
Tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
CAS No.: 162540-90-1
Main Products
VCID: VC0062831
Molecular Formula: C35H52N4O9
Molecular Weight: 672.8 g/mol
CAS No. | 162540-90-1 |
---|---|
Product Name | Tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
Molecular Formula | C35H52N4O9 |
Molecular Weight | 672.8 g/mol |
IUPAC Name | tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C35H52N4O9/c1-34(2,3)47-31(42)37-27(20-24-10-8-7-9-11-24)29(40)22-36-23-30(41)28(38-32(43)48-35(4,5)6)21-25-12-14-26(15-13-25)45-18-16-39-17-19-46-33(39)44/h7-15,27-30,36,40-41H,16-23H2,1-6H3,(H,37,42)(H,38,43)/t27-,28-,29+,30+/m0/s1 |
Standard InChIKey | SGPZLDNIZDMEIK-VZNYXHRGSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O |
PubChem Compound | 463287 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume